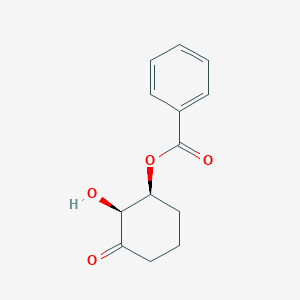phenyl-lambda~6~-sulfanylidene}carbamate CAS No. 61177-75-1](/img/structure/B14583716.png)
Methyl {[2-(methylamino)-2-oxoethyl](oxo)phenyl-lambda~6~-sulfanylidene}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate is a chemical compound with a complex structure that includes a carbamate group, a phenyl ring, and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate typically involves the reaction of an amine with a carbamate precursor. One common method is the use of a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production of carbamates, including Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate, often involves the use of protecting groups for amines. The t-butyloxycarbonyl (Boc) protecting group is commonly used and can be removed with strong acid or heat . Another method involves the use of N-substituted carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate: A similar compound with an amino group instead of a methylamino group.
N-Boc protected amines: Commonly used in peptide synthesis and share similar protecting group chemistry.
Uniqueness
Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
61177-75-1 |
|---|---|
Formule moléculaire |
C11H14N2O4S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
methyl N-[[2-(methylamino)-2-oxoethyl]-oxo-phenyl-λ6-sulfanylidene]carbamate |
InChI |
InChI=1S/C11H14N2O4S/c1-12-10(14)8-18(16,13-11(15)17-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
Clé InChI |
OKPAJXJCGKIPMN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CS(=NC(=O)OC)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
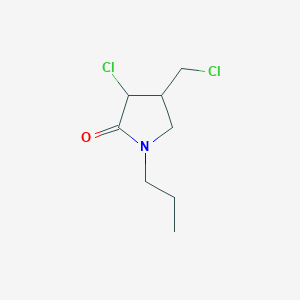

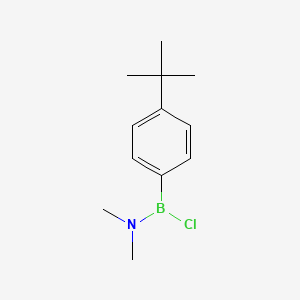
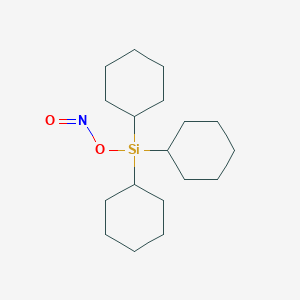

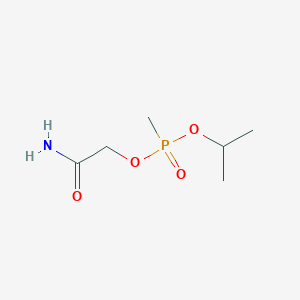
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
